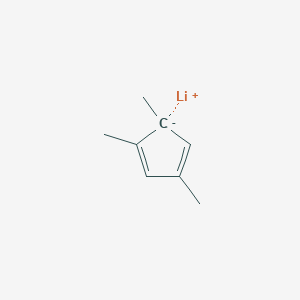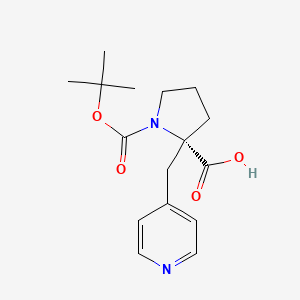
1,2,4-Trimethylcyclopentadienyllithium
Übersicht
Beschreibung
1,2,4-Trimethylcyclopentadienyllithium, also known as Me3CpLi, is an organolithium compound that is widely used in organic synthesis. It is a colorless, volatile liquid that is easily soluble in organic solvents. This compound is an important reagent in the synthesis of organic compounds, and is used in a variety of laboratory experiments and industrial processes. The synthesis of Me3CpLi, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions will be discussed in
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethylcyclopentadienyllithium is widely used in organic synthesis, particularly in the field of pharmaceuticals. It is used in a variety of laboratory experiments, such as the synthesis of polycyclic aromatic hydrocarbons, the preparation of cyclopropanes, and the formation of cyclopropyl-substituted carbonyl compounds. It is also used in the synthesis of heterocyclic compounds, such as pyridines, pyrroles, and quinolines. In addition, 1,2,4-Trimethylcyclopentadienyllithium is used in the synthesis of polymers, such as polyolefins and polyamides.
Wirkmechanismus
1,2,4-Trimethylcyclopentadienyllithium is an organolithium compound that is capable of forming strong carbon-lithium bonds. The carbon-lithium bond is formed by the nucleophilic attack of the lithium atom on the carbon atom of the trimethylcyclopentadiene. This reaction is believed to proceed through a concerted mechanism, where the carbon-lithium bond is formed simultaneously with the breaking of the C–H bonds.
Biochemical and Physiological Effects
1,2,4-Trimethylcyclopentadienyllithium is a volatile liquid that is easily soluble in organic solvents. It is not known to have any significant biochemical or physiological effects. However, it is important to note that the compound can be toxic if ingested or inhaled in large quantities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,2,4-Trimethylcyclopentadienyllithium in laboratory experiments is that it is a relatively simple and efficient method for synthesizing organic compounds. Additionally, 1,2,4-Trimethylcyclopentadienyllithium is a volatile liquid that is easily soluble in organic solvents, which makes it easy to work with.
However, there are some limitations to using 1,2,4-Trimethylcyclopentadienyllithium in laboratory experiments. The compound is highly reactive and can react with other compounds, which can lead to unwanted side reactions. Additionally, the compound is toxic if ingested or inhaled in large quantities, so it must be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 1,2,4-Trimethylcyclopentadienyllithium in organic synthesis. One potential direction is the use of 1,2,4-Trimethylcyclopentadienyllithium in the synthesis of complex molecules, such as natural products and pharmaceuticals. Additionally, 1,2,4-Trimethylcyclopentadienyllithium could be used in the synthesis of polymers, such as polyolefins and polyamides. Another potential direction is the use of 1,2,4-Trimethylcyclopentadienyllithium in the synthesis of heterocyclic compounds, such as pyridines, pyrroles, and quinolines. Finally, 1,2,4-Trimethylcyclopentadienyllithium could be used in the synthesis of novel organometallic compounds, such as organometallic catalysts.
Eigenschaften
IUPAC Name |
lithium;1,3,5-trimethylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11.Li/c1-6-4-7(2)8(3)5-6;/h4-5H,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMPENQBGROYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=C(C=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90831820 | |
| Record name | Lithium 1,2,4-trimethylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90831820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 1,2,4-trimethylcyclopenta-2,4-dien-1-ide | |
CAS RN |
87729-03-1 | |
| Record name | Lithium 1,2,4-trimethylcyclopenta-2,4-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90831820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)